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Compound of Interest

Compound Name: Femoxetine hydrochloride

Cat. No.: B1218167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Femoxetine, with the IUPAC name (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-

phenylpiperidine, is a selective serotonin reuptake inhibitor (SSRI) that has been investigated

for its antidepressant properties.[1] This document provides a detailed protocol for the

enantioselective synthesis of (-)-femoxetine, based on a method involving an N-heterocyclic

carbene (NHC) catalyzed homoenolate addition to a nitroalkene.[2] This approach offers a

concise route to the target molecule.[2] The protocol is intended for research and development

purposes.

Introduction
Femoxetine is structurally related to paroxetine and functions by inhibiting the reuptake of

serotonin in the brain, which is a key mechanism in the treatment of depressive disorders.[1]

The synthesis of chiral piperidine structures, such as femoxetine, is a significant area of focus

in medicinal chemistry. The presented protocol describes a modern synthetic route that

leverages organocatalysis to achieve enantioselectivity.[2][3]
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IUPAC Name: (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine

hydrochloride

Molecular Formula: C₂₀H₂₆ClNO₂[4]

Molecular Weight: 347.88 g/mol [4]

Experimental Protocols
This section details the multi-step synthesis of (-)-femoxetine, adapted from a published

procedure.[2]

Materials and Equipment
Starting Materials: 4-methoxybenzaldehyde, nitromethane, cinnamaldehyde

Reagents: Potassium tert-butoxide (KOtBu), trifluoroacetic anhydride, triethylamine (Et₃N),

N-heterocyclic carbene (NHC) catalyst (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene),

sodium acetate (NaOAc), zinc dust (Zn), sodium hydride (NaH), methyl iodide (CH₃I), lithium

aluminum hydride (LiAlH₄)

Solvents: Tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), ethanol (EtOH), acetic acid

(AcOH)

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary

evaporator, chromatography equipment (for purification), NMR spectrometer, HPLC with a

chiral stationary phase.

Synthesis of Nitroalkene Intermediate
The synthesis begins with the preparation of the necessary nitroalkene starting material.

Step 1a: Henry Reaction: To a solution of 4-methoxybenzaldehyde in a mixture of

tBuOH/THF, add nitromethane and a catalytic amount of KOtBu (20 mol%) at 0 °C. Allow the

reaction to warm to room temperature. The reaction typically proceeds to quantitative yield.

[2]
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Step 1b: Elimination: The product from the Henry reaction is then subjected to elimination. In

dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) and trifluoroacetic anhydride at 0 °C to

yield the desired nitroalkene.[2] The reported yield for this two-step sequence is 20%.[2]

Synthesis of (-)-Femoxetine
Step 2: NHC-Catalyzed Homoenolate Addition and In Situ Reduction: In a reaction vessel,

combine the synthesized nitroalkene, cinnamaldehyde, the NHC catalyst, and sodium

acetate (50 mol%) in ethanol (EtOH). Stir the mixture at room temperature for 12 hours.

Following this, add zinc dust (Zn) and acetic acid (AcOH) to the mixture and reflux to effect

the in situ reduction of the nitro group to form the δ-lactam.[2]

Step 3: Methylation: To a solution of the δ-lactam in THF, add sodium hydride (NaH) followed

by methyl iodide (CH₃I) at room temperature.[2]

Step 4: Reduction to Femoxetine: In a final reduction step, treat the methylated lactam with

lithium aluminum hydride (LiAlH₄) in THF. The reaction is initiated at 0 °C and then heated to

66 °C to yield (-)-femoxetine.[2]

Step 5: Salt Formation (Femoxetine Hydrochloride): The free base of femoxetine can be

converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent

like ether or isopropanol, followed by precipitation and collection of the solid product.

Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-

femoxetine.
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Step Product Yield (%)
Diastereomeri
c Ratio (dr)

Enantiomeric
Excess (ee)
(%)

2. NHC-

Catalyzed

Homoenolate

Addition and In

Situ Reduction

δ-Lactam 53 7:1 82

3. Methylation
Methylated

Lactam
55 - -

4. Reduction to

Femoxetine
(-)-Femoxetine 87 - -

Data sourced from "Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic

Carbene Catalyzed Homoenolate Addition to Nitroalkenes".[2]

Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic pathway for (-)-femoxetine.

4-Methoxybenzaldehyde
+ Nitromethane

Henry Reaction
(KOtBu) Nitroaldol Adduct Elimination

(TFAA, Et3N) Nitroalkene

NHC-Catalyzed Addition
+ In Situ Reduction (Zn, AcOH)

Cinnamaldehyde

δ-Lactam Methylation
(NaH, CH3I) Methylated Lactam Reduction

(LiAlH4) (-)-Femoxetine Salt Formation
(HCl) Femoxetine Hydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow for (-)-Femoxetine Hydrochloride.

Conclusion
The provided protocol offers a detailed guide for the enantioselective synthesis of (-)-

femoxetine hydrochloride for research purposes. This method, utilizing a key N-heterocyclic
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carbene-catalyzed reaction, represents a contemporary approach to the construction of this

pharmaceutically relevant piperidine derivative. Researchers should adhere to standard

laboratory safety practices when performing these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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